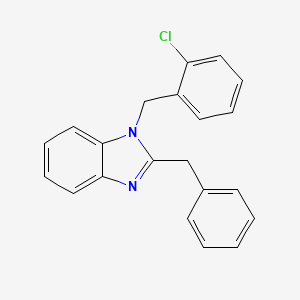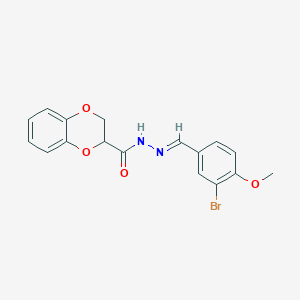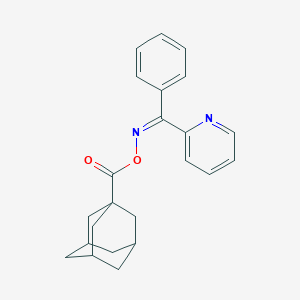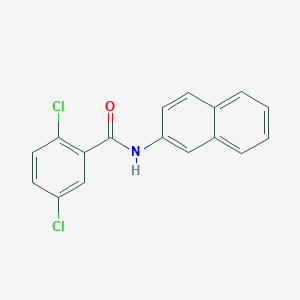
2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been studied extensively due to their potential therapeutic applications. In
作用機序
The mechanism of action of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes play a crucial role in the growth and proliferation of cancer cells and the development of Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory and anti-bacterial effects, which make it a potential candidate for the treatment of infectious diseases. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole. One direction is to further investigate its potential therapeutic applications, specifically in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential side effects and toxicity in animal models. In addition, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes. There are several future directions for the study of this compound, including investigating its potential therapeutic applications and optimizing its synthesis method for large-scale production.
合成法
The synthesis of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole involves the reaction between 2-chlorobenzylamine and benzyl isocyanide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained through a purification process. This synthesis method has been reported in several scientific articles, and it has been shown to yield high purity and yield of the compound.
科学的研究の応用
2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications. Several studies have reported its anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its anti-inflammatory and anti-bacterial properties. In addition, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-benzyl-1-[(2-chlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-18-11-5-4-10-17(18)15-24-20-13-7-6-12-19(20)23-21(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFVFUTYTKWWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)


![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)
![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)

![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)

![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
